1-Methyl-5-(4-nitrophenyl)-1H-tetrazole 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Brand Name: Vulcanchem
CAS No.: 20743-51-5
VCID: VC3854340
InChI: InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3
SMILES: CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C8H7N5O2
Molecular Weight: 205.17 g/mol

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole

CAS No.: 20743-51-5

Cat. No.: VC3854340

Molecular Formula: C8H7N5O2

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole - 20743-51-5

Specification

CAS No. 20743-51-5
Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
IUPAC Name 1-methyl-5-(4-nitrophenyl)tetrazole
Standard InChI InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3
Standard InChI Key ANAZYJLZMITTEC-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, with the CAS number 20743-51-5, is a compound of interest in various chemical and pharmaceutical applications. It belongs to the tetrazole family, which is known for its versatility in medicinal chemistry due to the presence of multiple nitrogen atoms in its structure . This compound is particularly noted for its molecular weight of 205.1735 g/mol and a density of 1.533 g/cm³ .

Synthesis and Applications

The synthesis of tetrazoles, including 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, often involves the [3+2] cycloaddition reaction between nitrile derivatives and sodium azide. This reaction can be catalyzed by various agents, including metal salts and heterogeneous catalysts, under microwave irradiation, which enhances efficiency and yield . Tetrazoles are used in various applications, including as activators in phosphoramidite coupling reactions due to their acidic nature .

Research Findings and Future Directions

Recent advances in tetrazole synthesis have focused on improving yields and reducing reaction times through the use of advanced catalysts and reaction conditions . Future research on 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole could explore its potential as a building block for more complex molecules with specific biological activities. Additionally, its use in phosphoramidite activation suggests potential applications in nucleic acid synthesis and modification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator